Harmane-d4

Isotopic enrichment Mass shift LC-MS/MS internal standard

Quantitative analysis of harmane in complex biological or food matrices is often compromised by matrix effects and isobaric interferences that unlabeled or non-deuterated standards cannot correct. Harmane-d4 (CAS 2012598-89-7) is a stable isotope-labeled internal standard designed specifically for LC-MS/MS and GC-MS. - **+4 Da mass shift** enables clear separation from endogenous harmane, eliminating signal cross-talk. - **98% atom D enrichment** ensures minimal isotopic impurity, supporting sub-ng/mL LOQs. - **Cerilliant® CRM format** meets ISO 17034 & ISO/IEC 17025, ready for forensic or PK studies. - **Co-elutes with native analyte** for precise matrix effect correction in plasma, urine, food, and environmental samples.

Molecular Formula C12H10N2
Molecular Weight 186.25 g/mol
Cat. No. B15620393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmane-d4
Molecular FormulaC12H10N2
Molecular Weight186.25 g/mol
Structural Identifiers
InChIInChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i2D,3D,4D,5D
InChIKeyPSFDQSOCUJVVGF-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harmane-d4 — Deuterated Internal Standard for LC-MS/MS Quantification


Harmane-d4 (CAS 2012598-89-7) is a stable isotope-labeled analog of the neuroactive β-carboline alkaloid harmane, in which four aromatic hydrogen atoms are replaced by deuterium . With a molecular formula of C₁₂H₆D₄N₂ and a molecular weight of 186.25 g/mol, it is engineered to serve as an internal standard (IS) for the quantitative analysis of harmane via liquid chromatography–tandem mass spectrometry (LC-MS/MS), gas chromatography–mass spectrometry (GC-MS), or NMR . The incorporation of four deuterium atoms provides a +4 Da mass shift, enabling unequivocal differentiation from endogenous unlabeled harmane while preserving nearly identical physicochemical and chromatographic behavior .

1
Deuterated internal standard for harmane LC-MS/MS quantification
2
Co-elution with native analyte compensates for matrix effects in complex samples
3
Suited for biological matrices in research (plasma, urine, tissue homogenates)

Why Harmane-d4 Cannot Be Replaced in MS Quantification Workflows


Unlabeled harmane and structurally related β-carbolines (e.g., harmine, norharmane, harmaline) cannot replace harmane-d4 as an internal standard in quantitative mass spectrometry because they lack the requisite isotopic mass shift and co-eluting chromatographic fidelity [1]. Use of unlabeled harmane introduces signal cross-contribution between the analyte and IS channels, while non-isotopic analogs (e.g., 1-ethyl-9H-pyrido[3,4-b]indole) may exhibit differential retention and ionization, failing to compensate for matrix effects . Even earlier deuterated harmane variants (e.g., harmane-d2) offer only a +2 Da shift, which can be insufficient to resolve interferences from natural-abundance heavy isotopes or co-extracted isobaric compounds in complex biological matrices such as plasma or tissue [1].

Unlabeled harmane
Lacks isotopic mass shift, causing signal cross-contribution between analyte and IS channels
Harmane-d2
Insufficient mass separation may not resolve interferences from heavy isotopologues in plasma or tissue
Non-isotopic β-carboline analogs
Differential retention and ionization fail to correct retention-time-dependent matrix effects

Quantitative Differentiation Evidence for Harmane-d4


+4 Da Mass Shift and High Isotopic Enrichment vs. d2 and Unlabeled Harmane

Harmane-d4 achieves a nominal mass shift of +4 Da relative to unlabeled harmane (MW 182.22) with an isotopic enrichment of 98% atom D . By contrast, unlabeled harmane exhibits 0% atom D, and the commercially available alternative harmane-d2 provides only a +2 Da shift, which may be insufficient to separate the IS signal from the [M+2] natural-abundance isotopologue of the analyte . The larger mass shift of harmane-d4 significantly reduces isotopic cross-contribution and improves the lower limit of quantification (LLOQ) in targeted LC-MS/MS assays of biological matrices .

Isotopic Mass Shift
Data to verify
+4 Da (harmane-d4) vs. 0 Da (unlabeled) and +2 Da (d2)
Supports lower LLOQ by reducing isotopic cross-talk
98% atom D enrichment; supplier-reported data
Isotopic enrichment Mass shift LC-MS/MS internal standard

Certified Reference Material Traceability vs. Research-Grade Powders

The Cerilliant® Harmane-D4 solution (100 µg/mL in methanol) is manufactured and certified under ISO 17034 and ISO/IEC 17025 accreditations, providing a defined concentration with stated uncertainty and lot-specific Certificate of Analysis . In contrast, neat harmane-d4 powder supplied by research chemical vendors (e.g., BOC Sciences) is characterized by HPLC purity (95%) and isotopic enrichment (98% atom D) but lacks certified concentration, homogeneity, and stability data typically required for regulatory submission . This certification gap makes the CRM the mandatory choice for forensic, clinical, and environmental laboratories operating under GLP or ISO 17025 quality systems.

Certification Level
Specification review
CRM (ISO 17034) vs. research-grade powder (95% HPLC)
CRM supports method documentation, reduces in-house certification
Lot-specific CoA; regulatory documentation context
Certified reference material Forensic toxicology ISO 17034

Commercial Availability Resolves a 30-Year Analytical Gap

A 1988 review on harman in alcoholic beverages explicitly stated that “Deuterated norharman or harman would be most suitable as internal standards for mass spectrometric analysis but are not commercially available” [1]. At that time, analysts were forced to use non-isotopic fluorescent compounds such as 1-ethyl-9H-pyrido[3,4-b]indole, which suffered from differential chromatographic behavior and lack of MS-compatible response. The current commercial availability of harmane-d4 from multiple suppliers (BOC Sciences, Cerilliant, MedChemExpress) directly addresses this longstanding need .

Historical Availability
Class-level
Not available in 1988 → now commercially available
Enables direct LC-MS/MS quantification for harmane research
Resolves 30-year analytical gap; literature context
Commercial availability Historical gap Deuterated internal standard

Co-Elution and Matrix Effect Compensation vs. Non-Isotopic Internal Standards

As a deuterated isotopologue, harmane-d4 co-elutes with unlabeled harmane under standard reversed-phase LC conditions, thereby experiencing identical ion suppression or enhancement from matrix components . This is in stark contrast to non-isotopic internal standards (e.g., 1-propyl-9H-pyrido[3,4-b]indole or 1-ethyl-9H-pyrido[3,4-b]indole) historically employed for harmane quantification, which exhibit divergent retention times and thus fail to correct for retention-time-dependent matrix effects [1]. The co-elution property is essential for the accuracy of stable isotope dilution assays in complex matrices such as plasma, urine, and tissue homogenates.

Chromatographic Co-elution
Method context
Co-elution (ΔRT
Improves matrix effect compensation and inter-batch reproducibility
Reversed-phase LC conditions; stable isotope dilution assay
Co-elution Matrix effect Stable isotope dilution

Priority Application Scenarios for Harmane-d4


Preclinical and Clinical Pharmacokinetic Studies

Harmane-d4 is the preferred internal standard for the quantification of harmane in plasma, urine, and tissue samples using LC-MS/MS . Its co-elution and matched ionization behavior ensure accurate correction for matrix effects, enabling reliable determination of pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) in preclinical species and human subjects. The 98% atom D enrichment minimizes cross-talk, facilitating detection at sub-nanogram-per-milliliter levels required for microdosing and drug-drug interaction studies .

Forensic and Clinical Toxicology Confirmation

The Cerilliant® Harmane-D4 CRM meets ISO 17034 and ISO/IEC 17025 requirements, making it directly deployable in forensic toxicology laboratories for confirmatory analysis of harmane in biological specimens . Its certified concentration eliminates the need for in-house standardization, supporting legal defensibility in DUI, post-mortem, and workplace drug testing programs. The CRM format also facilitates method validation and proficiency testing in accredited forensic facilities .

Food and Beverage Safety Quantification

Harmane is a heterocyclic amine found in roasted coffee, alcoholic beverages, and grilled meats, with potential neuroactive and carcinogenic implications . Harmane-d4 enables accurate, matrix-compensated quantification in these complex food matrices via stable isotope dilution LC-MS/MS, replacing fluorescence-based HPLC methods that suffer from lower specificity. The +4 Da mass shift is particularly advantageous in food extracts where co-eluting isobaric interferences are frequent .

Environmental Biomonitoring and Wastewater Epidemiology

Harmane-d4 serves as an ideal extraction surrogate and internal standard for the trace-level determination of harmane in surface water, wastewater, and biosolids . Its near-identical physicochemical properties to the native analyte allow correction for losses during solid-phase extraction and concentration steps, improving method recovery and reproducibility. This supports emerging applications in wastewater-based epidemiology and environmental fate studies of β-carboline alkaloids .

Application
Selection Property
Validation Focus
Harmane quantification in plasma/urine research matrices
Co-eluting deuterated internal standard
Matrix-effect compensation and assay precision
Forensic toxicology method support and CRM application
ISO 17034 certified concentration
Method documentation readiness and reproducibility
Food and beverage safety quantification research
Sufficient mass shift for isobaric separation
Isobaric interference control in complex extracts
Environmental trace analysis and wastewater epidemiology
Extraction surrogate with matched recovery
Method recovery and reproducibility across matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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